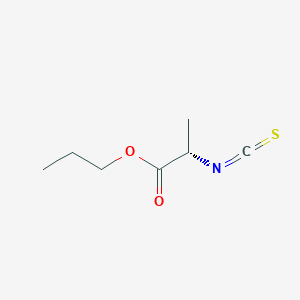
3,5-Diiodo-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diiodo-1,2,4-thiadiazole is a heterocyclic compound that features a five-membered ring containing sulfur and nitrogen atoms, with iodine atoms at the 3 and 5 positions. This compound is a key building block in the synthesis of various biologically active molecules, particularly in the development of therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Diiodo-1,2,4-thiadiazole can be synthesized through the iodination of 1,2,4-thiadiazole derivatives. One common method involves the reaction of 1,2,4-thiadiazole with iodine and a suitable oxidizing agent under controlled conditions . The reaction typically proceeds as follows:
Starting Material: 1,2,4-Thiadiazole
Reagents: Iodine (I₂), Oxidizing agent (e.g., hydrogen peroxide)
Conditions: The reaction is carried out in an appropriate solvent (e.g., acetic acid) at a controlled temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diiodo-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms at positions 3 and 5 can be selectively replaced by other substituents through cross-coupling reactions.
Sonogashira Coupling: This reaction involves the coupling of this compound with phenylacetylene to form 3-iodo-5-(phenylethynyl)-1,2,4-thiadiazole or 3,5-bis(phenylethynyl)-1,2,4-thiadiazole, depending on the reaction conditions.
Common Reagents and Conditions
Reagents: Phenylacetylene, palladium catalyst, copper(I) iodide
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) with a suitable solvent (e.g., tetrahydrofuran) at elevated temperatures.
Major Products
- 3-Iodo-5-(phenylethynyl)-1,2,4-thiadiazole
- 3,5-Bis(phenylethynyl)-1,2,4-thiadiazole
Wissenschaftliche Forschungsanwendungen
3,5-Diiodo-1,2,4-thiadiazole has a wide range of applications in scientific research, including:
- Chemistry : It serves as a key intermediate in the synthesis of various heterocyclic compounds and is used in cross-coupling reactions to develop novel molecules .
- Biology : The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties .
- Medicine : It is a crucial building block in the development of therapeutic agents, particularly in the synthesis of drugs with improved activity and selectivity .
- Industry : The compound is used in the development of agrochemicals, such as insecticides, herbicides, and fungicides .
Wirkmechanismus
The mechanism of action of 3,5-diiodo-1,2,4-thiadiazole involves its ability to undergo substitution reactions, allowing it to form covalent bonds with various biologically active fragments. This covalent amalgamation can lead to compounds with enhanced biological activities due to synergistic effects . The molecular targets and pathways involved depend on the specific substituents introduced during the synthesis of the final therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dibromo-1,2,4-thiadiazole
- 3,5-Dichloro-1,2,4-thiadiazole
- 3,5-Diamino-1,2,4-thiadiazole
Uniqueness
3,5-Diiodo-1,2,4-thiadiazole is unique due to its high selectivity for substitution reactions at the iodine positions, making it a versatile intermediate for the synthesis of various biologically active compounds . Its iodine atoms provide a distinct reactivity profile compared to other halogenated thiadiazoles, allowing for the selective introduction of different functional groups.
Eigenschaften
Molekularformel |
C2I2N2S |
|---|---|
Molekulargewicht |
337.91 g/mol |
IUPAC-Name |
3,5-diiodo-1,2,4-thiadiazole |
InChI |
InChI=1S/C2I2N2S/c3-1-5-2(4)7-6-1 |
InChI-Schlüssel |
SKLSRKXCTSCJBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NSC(=N1)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)

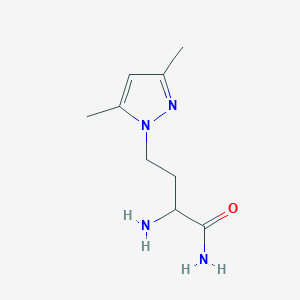
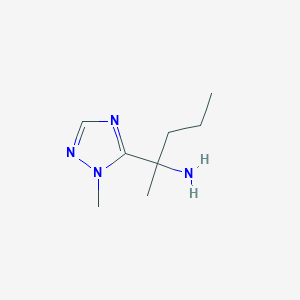
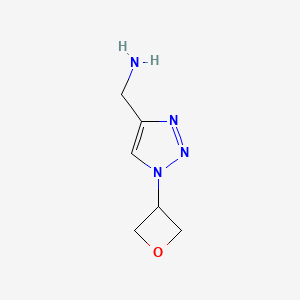
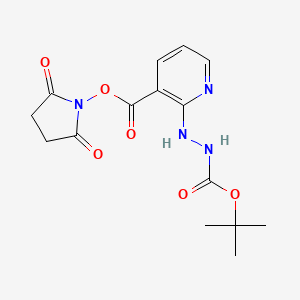


![tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B13648672.png)

